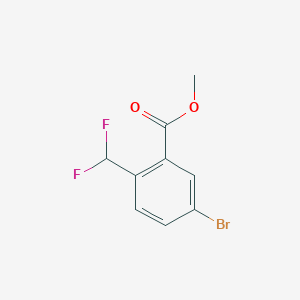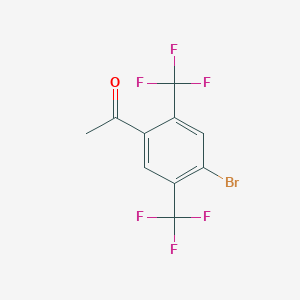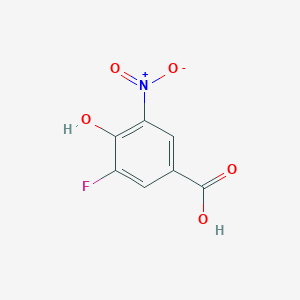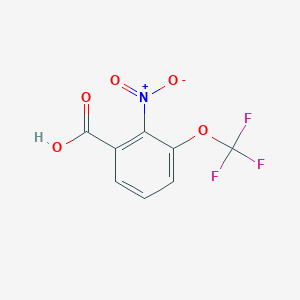
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine, also known as tert-butyl (2-amino-5-fluorophenyl)(methyl)carbamate, is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a phenylenediamine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine typically involves the protection of the amino groups on the phenylenediamine core. One common method is the reaction of 4-fluoro-o-phenylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the tert-butyl carbamate protecting group on the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the tert-butyl carbamate protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the fluorine atom with the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical transformations.
Aplicaciones Científicas De Investigación
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its protected amine functionality allows for selective reactions, making it useful in the preparation of complex molecules. Additionally, it is used in the development of novel materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor to bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
N2-Boc-N2-methyl-o-phenylenediamine: Lacks the fluorine atom, which can affect the reactivity and properties of the compound.
N2-Boc-N2-methyl-4-chloro-o-phenylenediamine: Contains a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and materials.
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-5-fluorophenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15(4)10-7-8(13)5-6-9(10)14/h5-7H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYOSIATIARVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064861.png)









